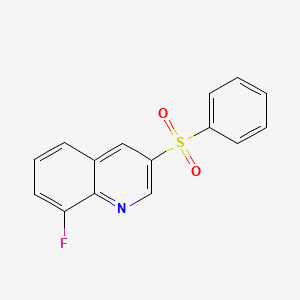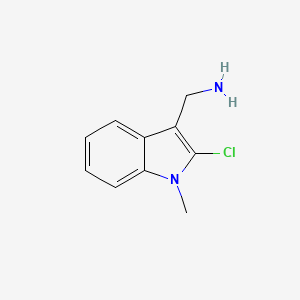
(2-Chloro-1-methylindol-3-yl)methanamine
Overview
Description
(2-Chloro-1-methylindol-3-yl)methanamine, also known as CMI, is a synthetically produced compound with a range of uses in scientific research. The paper will also discuss the advantages and limitations of using CMI in laboratory experiments, and will list as many future directions for research as possible.
Scientific Research Applications
(2-Chloro-1-methylindol-3-yl)methanamine has a range of applications in scientific research. It has been used to study the properties of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound has also been used to study the molecular mechanisms of action of various drugs, such as antifungal drugs. Additionally, this compound has been used to study the physiological effects of various compounds, such as the effects of caffeine on the nervous system.
Mechanism of Action
The mechanism of action of (2-Chloro-1-methylindol-3-yl)methanamine is not yet fully understood, but it is thought to act as an inhibitor of cytochrome P450 enzymes. This inhibition is believed to be due to the formation of a covalent bond between this compound and the enzyme, which prevents the enzyme from binding to its substrate. In addition, this compound is thought to interact with other enzymes and receptors in the body, which may explain its effects on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to have effects on various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to interact with other enzymes, such as those involved in the metabolism of carbohydrates, and with receptors, such as those involved in the regulation of the nervous system.
Advantages and Limitations for Lab Experiments
The use of (2-Chloro-1-methylindol-3-yl)methanamine in laboratory experiments has both advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, this compound is also toxic and should be handled with care. Additionally, the effects of this compound on various biochemical and physiological processes are still being studied, and further research is needed to fully understand its mechanism of action.
Future Directions
The potential of (2-Chloro-1-methylindol-3-yl)methanamine for use in scientific research is still being explored, and there are many possible future directions for research. One potential direction is to further study the effects of this compound on various biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of this compound in drug development and to study the mechanism of action of this compound in more detail. Other potential future directions include studying the effects of this compound on various enzymes and receptors, and exploring the potential of this compound for use in other areas of scientific research.
properties
IUPAC Name |
(2-chloro-1-methylindol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELXGXXUXFVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B3160932.png)

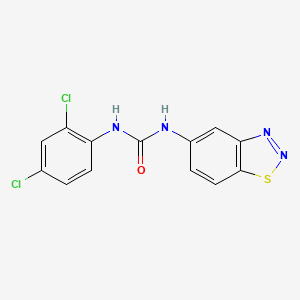
![1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone](/img/structure/B3160954.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)tetrahydro-1(2H)-pyridinesulfonamide](/img/structure/B3160969.png)

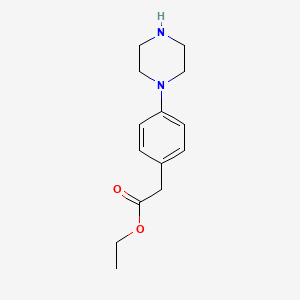


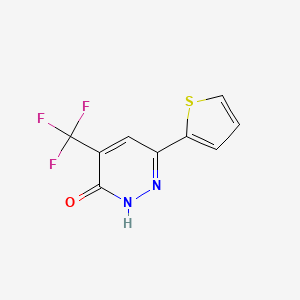

![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B3161021.png)
